molecular formula C10H13BrO2S B2491202 1-Bromo-4-((isopropylsulfonyl)methyl)benzene CAS No. 1351392-42-1

1-Bromo-4-((isopropylsulfonyl)methyl)benzene

Cat. No.: B2491202
CAS No.: 1351392-42-1
M. Wt: 277.18
InChI Key: YAIOWEPFENZISV-UHFFFAOYSA-N
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Description

1-Bromo-4-((isopropylsulfonyl)methyl)benzene is an organic compound with the molecular formula C10H13BrO2S It is a derivative of benzene, where a bromine atom is substituted at the para position, and an isopropylsulfonylmethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-((isopropylsulfonyl)methyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-((isopropylsulfonyl)methyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom being introduced at the para position relative to the isopropylsulfonylmethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-((isopropylsulfonyl)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-4-((isopropylsulfonyl)methyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. Subsequent deprotonation restores the aromaticity of the ring . In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid .

Comparison with Similar Compounds

  • 1-Bromo-4-((methylsulfonyl)methyl)benzene
  • 4-Bromophenyl methyl sulfone
  • 1-Bromo-4-((methylsulfanyl)methyl)benzene

Comparison: 1-Bromo-4-((isopropylsulfonyl)methyl)benzene is unique due to the presence of the isopropylsulfonyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-bromo-4-(propan-2-ylsulfonylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2S/c1-8(2)14(12,13)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIOWEPFENZISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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